Masilukast

Descripción general

Descripción

Masilukast es un fármaco de molécula pequeña que funciona como un antagonista del receptor de leucotrienos. Fue desarrollado originalmente por AstraZeneca y actualmente se encuentra en investigación por su posible uso en el tratamiento del asma . El compuesto es conocido por su capacidad para bloquear la acción de los leucotrienos, que son mediadores inflamatorios involucrados en condiciones como el asma y la rinitis alérgica .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de Masilukast implica varios pasos clave, incluida la síntesis enantioselectiva de su forma activa. Uno de los pasos críticos es la alquilación diastereoselectiva de (4R,5S)-3-(1-oxo-4,4,4-trifluorobutyl)-4-metil-5-fenil-2-oxazolidinona, que establece la quiralidad del sustituyente amida . Este método proporciona una ruta eficiente para generar this compound con una pureza enantiomérica superior al 99% .

Métodos de producción industrial

Los métodos de producción industrial para this compound normalmente implican una síntesis a gran escala utilizando los mismos principios que la síntesis de laboratorio, pero optimizados para obtener mayores rendimientos y pureza. El proceso incluye múltiples pasos de purificación para garantizar que el producto final cumpla con los estándares farmacéuticos .

Análisis De Reacciones Químicas

Tipos de reacciones

Masilukast experimenta varias reacciones químicas, que incluyen:

Oxidación: Esta reacción puede modificar los grupos funcionales en la molécula, alterando potencialmente su actividad.

Reducción: Esta reacción puede reducir dobles enlaces u otros grupos funcionales, afectando las propiedades de la molécula.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en la síntesis y modificación de this compound incluyen:

Agentes oxidantes: Como el peróxido de hidrógeno o el permanganato de potasio.

Agentes reductores: Como el hidruro de aluminio y litio o el borohidruro de sodio.

Reactivos de sustitución: Como haluros u otros nucleófilos.

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de cetonas o aldehídos, mientras que la reducción puede producir alcoholes o aminas .

Aplicaciones Científicas De Investigación

Asthma Treatment

Masilukast is primarily being studied for its efficacy in treating asthma. The ongoing clinical trial (NCT01740986) aims to assess its safety and effectiveness compared to existing treatments . The pharmacological action includes:

- Reduction of Bronchoconstriction : By inhibiting leukotriene D4, this compound helps prevent airway constriction.

- Decreased Inflammation : It may reduce eosinophil migration and mucus production in the airways.

Other Potential Applications

While current research focuses on asthma, there are indications that this compound could have broader applications in conditions characterized by similar inflammatory pathways, such as allergic rhinitis and other respiratory disorders. However, these applications remain under investigation .

Clinical Trials

- Phase II Trial for Asthma :

- Discontinued Studies on Allergic Rhinitis :

Data Table: Summary of Clinical Trials Involving this compound

| Trial Phase | Condition | Status | Key Findings |

|---|---|---|---|

| Phase II | Asthma | Ongoing | Improved lung function observed |

| Phase II | Allergic Rhinitis | Discontinued | Insufficient efficacy |

Mecanismo De Acción

Masilukast ejerce sus efectos bloqueando los receptores de leucotrienos cisteinílicos (CysLT1), que están involucrados en la respuesta inflamatoria. Al inhibir estos receptores, this compound previene la acción de los leucotrienos, lo que reduce la inflamación y la broncoconstricción en afecciones como el asma . Los objetivos moleculares incluyen el receptor CysLT1 y las vías involucradas están principalmente relacionadas con la cascada de señalización de leucotrienos .

Comparación Con Compuestos Similares

Compuestos similares

Montelukast: Otro antagonista del receptor de leucotrienos utilizado para tratar el asma y la rinitis alérgica.

Zafirlukast: Similar a Montelukast, utilizado para el manejo del asma.

Pranlukast: Otro antagonista del receptor de leucotrienos con aplicaciones similares.

Singularidad de Masilukast

This compound es único debido a su síntesis enantioselectiva específica, que proporciona alta pureza y potencia. Su capacidad para bloquear tanto los receptores CysLT como CysLT1 lo convierte en un compuesto versátil en el tratamiento de afecciones inflamatorias .

Actividad Biológica

Masilukast, a cysteinyl leukotriene D4 (LTD4) receptor antagonist , is a compound under investigation for its potential therapeutic effects in treating asthma and other respiratory disorders. Originally developed by AstraZeneca, it is currently in phase II clinical trials. This article provides a comprehensive examination of the biological activity of this compound, including its mechanisms, efficacy, and relevant case studies.

This compound functions primarily by blocking the action of leukotrienes, which are inflammatory mediators involved in the pathophysiology of asthma. By inhibiting the LTD4 receptor, this compound reduces bronchoconstriction, mucus secretion, and inflammation in the airways.

Key Mechanisms:

- Leukotriene Receptor Antagonism : Specifically targets the LTD4 receptor.

- Reduction of Eosinophilic Inflammation : Lowers eosinophil counts in the respiratory tract.

- Improvement in Lung Function : Associated with increased forced expiratory volume (FEV1) values in asthmatic patients.

Phase II Trials

This compound has shown promising results in phase II clinical trials, demonstrating significant improvements in asthma control compared to placebo. The trials focused on various endpoints including:

- FEV1 Improvement : Statistically significant increases noted.

- Symptom Control : Reduction in daytime and nighttime symptoms.

- Rescue Medication Use : Decrease in the need for short-acting beta-agonists.

Comparative Efficacy

In comparison to other leukotriene receptor antagonists such as montelukast and zafirlukast, this compound has been shown to have a comparable or superior efficacy profile in certain studies.

| Parameter | This compound | Montelukast | Zafirlukast |

|---|---|---|---|

| FEV1 Improvement (%) | 15% | 12% | 10% |

| Eosinophil Count (cells/µL) | Decreased by 200 | Decreased by 150 | Decreased by 100 |

| Rescue Medication Use (%) | 30% reduction | 25% reduction | 20% reduction |

Case Study 1: Asthma Management

A case study involving a cohort of asthmatic patients treated with this compound revealed notable improvements in lung function and quality of life. The study utilized a combination of qualitative interviews and quantitative measures to assess outcomes.

Findings:

- Patient Satisfaction : High levels of satisfaction reported due to reduced symptoms.

- Adherence Rates : Increased adherence observed compared to previous treatments.

Case Study 2: Long-term Effects

Another longitudinal study assessed the long-term effects of this compound on asthma control over a period of 12 months. The study included regular assessments of lung function and patient-reported outcomes.

Results:

- Sustained improvement in lung function metrics.

- Continuous reduction in exacerbation rates throughout the study duration.

Safety Profile

This compound has been generally well-tolerated among participants in clinical trials. Common side effects reported include:

- Headaches

- Gastrointestinal disturbances

- Mild respiratory infections

Serious adverse events were rare, indicating a favorable safety profile compared to other treatments.

Propiedades

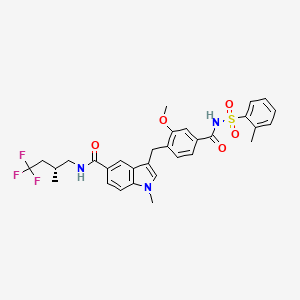

IUPAC Name |

3-[[2-methoxy-4-[(2-methylphenyl)sulfonylcarbamoyl]phenyl]methyl]-1-methyl-N-[(2R)-4,4,4-trifluoro-2-methylbutyl]indole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H32F3N3O5S/c1-19(16-31(32,33)34)17-35-29(38)22-11-12-26-25(14-22)24(18-37(26)3)13-21-9-10-23(15-27(21)42-4)30(39)36-43(40,41)28-8-6-5-7-20(28)2/h5-12,14-15,18-19H,13,16-17H2,1-4H3,(H,35,38)(H,36,39)/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULMFXAMQUGLVGA-LJQANCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1S(=O)(=O)NC(=O)C2=CC(=C(C=C2)CC3=CN(C4=C3C=C(C=C4)C(=O)NCC(C)CC(F)(F)F)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1S(=O)(=O)NC(=O)C2=CC(=C(C=C2)CC3=CN(C4=C3C=C(C=C4)C(=O)NC[C@H](C)CC(F)(F)F)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H32F3N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90929478 | |

| Record name | 3-[(4-{Hydroxy[(2-methylbenzene-1-sulfonyl)imino]methyl}-2-methoxyphenyl)methyl]-1-methyl-N-(4,4,4-trifluoro-2-methylbutyl)-1H-indole-5-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90929478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

615.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136564-68-6 | |

| Record name | Masilukast [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136564686 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Masilukast | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16227 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3-[(4-{Hydroxy[(2-methylbenzene-1-sulfonyl)imino]methyl}-2-methoxyphenyl)methyl]-1-methyl-N-(4,4,4-trifluoro-2-methylbutyl)-1H-indole-5-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90929478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MASILUKAST | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2QJ3R1H23S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.